molecular formula C5H9IN4 B14595743 4,5-Diamino-1-methylpyridazin-1-ium iodide CAS No. 61071-07-6

4,5-Diamino-1-methylpyridazin-1-ium iodide

Cat. No.: B14595743
CAS No.: 61071-07-6
M. Wt: 252.06 g/mol
InChI Key: LKMJUDZIFUTZKD-UHFFFAOYSA-N
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Description

4,5-Diamino-1-methylpyridazin-1-ium iodide is a heterocyclic organic compound with the molecular formula C5H9IN4 This compound is characterized by the presence of a pyridazine ring substituted with amino groups at the 4 and 5 positions and a methyl group at the 1 position, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-1-methylpyridazin-1-ium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,5-diaminopyridazine.

    Methylation: The 4,5-diaminopyridazine is then methylated at the 1 position using methyl iodide under basic conditions.

    Formation of Iodide Salt: The final step involves the formation of the iodide salt by reacting the methylated product with hydroiodic acid.

The reaction conditions generally involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-1-methylpyridazin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and various substituted pyridazine compounds.

Scientific Research Applications

4,5-Diamino-1-methylpyridazin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Diamino-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diaminopyridazine: Lacks the methyl group and iodide counterion.

    1-Methylpyridazine: Lacks the amino groups at the 4 and 5 positions.

    4,5-Diamino-1-methylpyridinium iodide: Similar structure but with a different counterion.

Uniqueness

4,5-Diamino-1-methylpyridazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide counterion, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

61071-07-6

Molecular Formula

C5H9IN4

Molecular Weight

252.06 g/mol

IUPAC Name

1-methylpyridazin-1-ium-4,5-diamine;iodide

InChI

InChI=1S/C5H8N4.HI/c1-9-3-5(7)4(6)2-8-9;/h2-3,6H,7H2,1H3;1H

InChI Key

LKMJUDZIFUTZKD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=NC=C(C(=C1)N)N.[I-]

Origin of Product

United States

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